molecular formula C24H37N9O4S B3121254 p-SCN-Bn-TCMC CAS No. 282097-63-6

p-SCN-Bn-TCMC

Cat. No. B3121254
CAS RN: 282097-63-6
M. Wt: 547.7 g/mol
InChI Key: LZBLLVHUXJXXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-SCN-Bn-TCMC is a bifunctional chelator . It contains a reactive isothiocyanate linker and a powerful chelator TCMC . The isothiocyanate functional group is reactive to amino and hydroxy groups, and can be used to make conjugates with peptides, antibodies, and other bio-macromolecules .


Synthesis Analysis

NG001, a small molecular ligand, was synthesized by conjugating the isothiocyanato group of this compound to the amino group of a glutamate-urea-based PSMA-binding entity . The molecular size, chelator unit, and chelator linking method are different in NG001 and PSMA-617 .


Chemical Reactions Analysis

Both NG001 and PSMA-617 ligands were efficiently labelled with 212Pb using a 224Ra/212Pb-solution generator in transient equilibrium with progeny . Lead-212-labelled NG001 was purified with a yield of 85.9±4.7% and with 0.7±0.2% of 224Ra .


Physical And Chemical Properties Analysis

The exact mass and molecular weight of this compound are not provided in the search results . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Radioligand Therapy for Prostate Cancer

p-SCN-Bn-TCMC is used in the preparation of small molecular ligands for targeting prostate-specific membrane antigen (PSMA) in prostate cancer. This application involves conjugating this compound to a PSMA binding entity and labeling it with lead-212, a radioactive isotope. This process results in compounds like [212 Pb]Pb-NG001, which are used for targeted radioligand therapy, demonstrating significant potential in the treatment of prostate cancer due to their efficient tumor targeting and lower kidney uptake compared to other compounds (Stenberg et al., 2020).

Medical Imaging Applications

This compound is involved in the development of medical imaging probes. For instance, the synthesis of p-SCN-Bn-DTPA-GGGRDN-IF7, a novel probe targeted at Annexin 1 (Anxa1), a surface marker of tumor vasculature in various solid tumors. This probe, when labeled with technetium-99m, can be used in Single Photon Emission Computed Tomography (SPECT) imaging to visualize tumor sites, indicating its potential as a tool for cancer diagnosis and monitoring (Chen et al., 2019).

properties

IUPAC Name

2-[4,7,10-tris(2-amino-2-oxoethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N9O4S/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBLLVHUXJXXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C(CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N9O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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